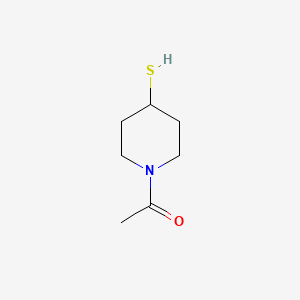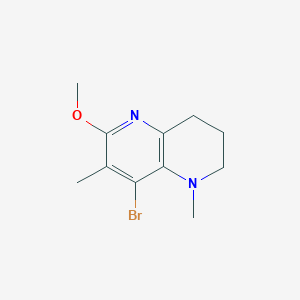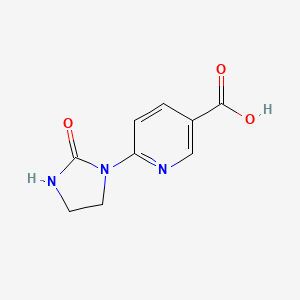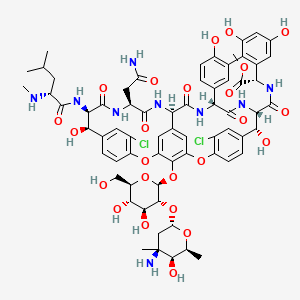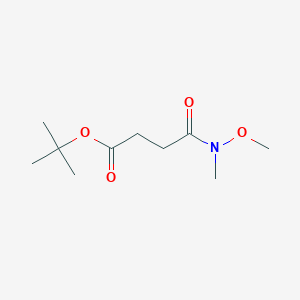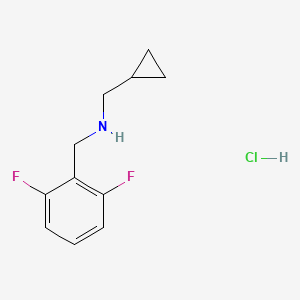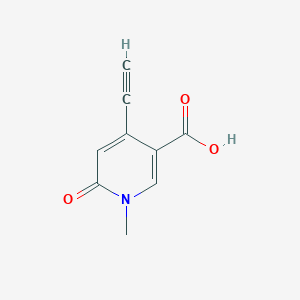
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EMODPCA) is a carboxylic acid that has been studied by scientists for its potential applications in the development of drugs and other products. EMODPCA is a structural analog of the natural product pyridoxal-5'-phosphate (PLP), and has been found to possess similar biochemical and physiological effects. This article will provide an overview of EMODPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Anti-Oxidative Activity
“4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” has been found to have anti-oxidative properties . This means it can potentially be used in treatments that require the reduction of oxidative stress in the body.
Anti-Cancer Activity
This compound has shown anti-cancer activities . While the exact mechanisms are not clear, it could potentially be used in the development of new cancer treatments.
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory functions . It targets to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function . This suggests potential use in treatments for diseases characterized by inflammation.
Anti-Diabetic Activity
The compound has shown anti-diabetic properties . This suggests it could potentially be used in the treatment of diabetes.
Anti-Obesity Activity
This compound has also demonstrated anti-obesity activities . This suggests potential use in treatments for obesity.
Anti-Angiogenic Activity
The compound has shown anti-angiogenic properties . This means it could potentially be used in treatments that require the inhibition of blood vessel formation.
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, has been reported to target ap-1, a transcription factor that regulates gene expression in response to a variety of stimuli .
Mode of Action
It is known that 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks the activity of ap-1 . This suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may affect pathways regulated by this transcription factor .
Result of Action
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may have anti-inflammatory effects .
Propiedades
IUPAC Name |
4-ethynyl-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-6-4-8(11)10(2)5-7(6)9(12)13/h1,4-5H,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNLEOWOUZLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



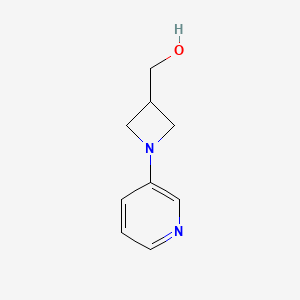
![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)

